Cas no 625-99-0 (3-Chloroiodobenzene)

3-Chloroiodobenzene 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-3-iodobenzene
- 3-chloroiodobenzene
- 1-Chloro-3-iodobenzene (stabilized with Copper chip)
- 3-Chloro-1-iodobenzene
- m-chloroiodobenzene
- 1-Chloro-3-iodo-benzene
- 1-iodo-3-chlorobenzene
- 3-Iodochlorobenzene
- Benzene,1-chloro-3-iodo
- m-Chlorophenyl iodide
- metha-chloroiodobenzene
- m-iodochlorobenzene
- 3-Chloroiodobenzene (stabilized with Copper chip)
- Benzene, 1-chloro-3-iodo-
- JMLWXCJXOYDXRN-UHFFFAOYSA-N
- NSC32861
- metachloroiodobenzene
- 3-iodo-chlorobenzene
- 3-chloro-iodobenzene
- Chloro-3-iodobenzene
- PubChem3647
- 2-Chloro-4-Iodobenzene
- 1-iodo-3-chloro-benzene
- Benzene,1-chloro-3
- SY001074
- 625-99-0
- W-104986
- O10397
- MFCD00001046
- NSC-32861
- SCHEMBL139812
- AI3-22030
- m-chloro iodobenzene
- 1-chloranyl-3-iodanyl-benzene
- A833875
- EN300-131191
- InChI=1/C6H4ClI/c7-5-2-1-3-6(8)4-5/h1-4
- DS-14649
- Z381540752
- FT-0615488
- NS00035089
- AM61630
- BP-20201
- CS-W007365
- A8651
- EINECS 210-920-6
- AKOS005254984
- DTXSID4060810
- 3-Chloroiodobenzene, 98%
- NSC 32861
- DB-019124
- DTXCID2043379
- 3-Chloroiodobenzene
-
- MDL: MFCD00001046
- インチ: 1S/C6H4ClI/c7-5-2-1-3-6(8)4-5/h1-4H
- InChIKey: JMLWXCJXOYDXRN-UHFFFAOYSA-N
- SMILES: IC1=C([H])C([H])=C([H])C(=C1[H])Cl
- BRN: 1904539
計算された属性
- Exact Mass: 237.90462g/mol
- Surface Charge: 0
- XLogP3: 3.6
- 水素結合ドナー数: 0
- Hydrogen Bond Acceptor Count: 0
- 回転可能化学結合数: 0
- Exact Mass: 237.90462g/mol
- 単一同位体質量: 237.90462g/mol
- Topological Polar Surface Area: 0Ų
- Heavy Atom Count: 8
- 複雑さ: 74.9
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- 互变异构体数量: 何もない
じっけんとくせい
- Color/Form: 無色液体
- 密度みつど: 1.926 g/mL at 25 °C(lit.)
- ゆうかいてん: -9°C
- Boiling Point: 228°C(lit.)
- フラッシュポイント: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >
- Refractive Index: n20/D 1.631(lit.)
- すいようせい: Soluble in water 67.2 mg/L.
- PSA: 0.00000
- LogP: 2.94460
- 敏感性: Light Sensitive
- Solubility: 水に溶けない。
3-Chloroiodobenzene Security Information
-
Symbol:
- Prompt:に警告
- 危害声明: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
-
危険物標識:
- HazardClass:IRRITANT
- 储存条件:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
- Risk Phrases:R36/37/38
- TSCA:T
3-Chloroiodobenzene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
3-Chloroiodobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W007365-1kg |
1-Chloro-3-iodobenzene |
625-99-0 | 99.85% | 1kg |
$336.0 | 2022-04-26 | |
Enamine | EN300-131191-2.5g |
1-chloro-3-iodobenzene |
625-99-0 | 95% | 2.5g |
$27.0 | 2023-07-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15567-100g |
1-Chloro-3-iodobenzene, 98% |
625-99-0 | 98% | 100g |
¥3422.00 | 2023-03-06 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001074-25g |
3-Chloroiodobenzene |
625-99-0 | ≥98% | 25g |
¥30.0 | 2023-09-15 | |
Enamine | EN300-131191-0.05g |
1-chloro-3-iodobenzene |
625-99-0 | 95% | 0.05g |
$19.0 | 2023-07-08 | |
Enamine | EN300-131191-0.5g |
1-chloro-3-iodobenzene |
625-99-0 | 95% | 0.5g |
$21.0 | 2023-07-08 | |
Enamine | EN300-131191-10.0g |
1-chloro-3-iodobenzene |
625-99-0 | 95% | 10.0g |
$32.0 | 2023-07-08 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB16536-25g |
3-Chloroiodobenzene |
625-99-0 | 97% | 25g |
81.00 | 2021-07-09 | |
TRC | C349590-10g |
3-Chloroiodobenzene |
625-99-0 | 10g |
$ 64.00 | 2023-09-08 | ||
TRC | C349590-50g |
3-\u200bChloroiodobenzene |
625-99-0 | 50g |
$ 138.00 | 2023-04-18 |
3-Chloroiodobenzene 関連文献
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Yangjie Huang,Manjaly J. Ajitha,Kuo-Wei Huang,Zhongxing Zhang,Zhiqiang Weng Dalton Trans. 2016 45 8468
-
Heyan Jiang,Jie Xu,Sishi Zhang,Hongmei Cheng,Cuicui Zang,Fengxia Bian Catal. Sci. Technol. 2021 11 219
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3. Palladium-mediated synthesis of [carbonyl-11C]amides and hydrazides using [11C]carbon monoxideFarhad Karimi,Bengt L?ngstr?m J. Chem. Soc. Perkin Trans. 1 2002 2111
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Min Cao,Ahmet Yesilcimen,Soumil Prasad,Jason Genova,Tanner Myers,Masayuki Wasa Org. Biomol. Chem. 2020 18 7090
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5. Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 2. The reactions of chloromethylbenzenes with aromatic nitro CompoundsRupert P. Austin,John H. Ridd J. Chem. Soc. Perkin Trans. 2 1994 1205
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Junpei Miyake,Kenji Miyatake Sustainable Energy Fuels 2019 3 1916
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Francesco Messa,Serena Perrone,Martina Capua,Francesco Tolomeo,Luigino Troisi,Vito Capriati,Antonio Salomone Chem. Commun. 2018 54 8100
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Hideaki Ono,Junpei Miyake,Shigehumi Shimada,Makoto Uchida,Kenji Miyatake J. Mater. Chem. A 2015 3 21779
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Lodovico Lunazzi,Michele Mancinelli,Andrea Mazzanti,Susan Lepri,Renzo Ruzziconi,Manfred Schlosser Org. Biomol. Chem. 2012 10 1847
-
Pan Pan,Shihan Liu,Yu Lan,Huiying Zeng,Chao-Jun Li Chem. Sci. 2022 13 7165
3-Chloroiodobenzeneに関する追加情報
3-Chloroiodobenzene (CAS No. 625-99-0): An Overview of Its Synthesis, Applications, and Recent Research Advances
3-Chloroiodobenzene (CAS No. 625-99-0) is a versatile organic compound that has gained significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, characterized by its unique chloro and iodo substituents on a benzene ring, offers a wide range of applications due to its reactivity and functional versatility.
The synthesis of 3-chloroiodobenzene typically involves the iodination of 3-chlorobenzene. This process can be achieved through various methods, including the use of iodine monochloride (ICl) or other iodinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly and efficient synthesis routes, such as the use of microwave-assisted reactions and catalytic systems.
In the pharmaceutical industry, 3-chloroiodobenzene serves as an important intermediate in the synthesis of various drugs and drug candidates. Its reactivity allows it to participate in a wide range of chemical transformations, making it a valuable building block for the development of new therapeutic agents. For instance, it has been used in the synthesis of antiviral and anticancer compounds, where its chloro and iodo substituents play crucial roles in modulating the biological activity and selectivity of the final products.
Recent research has also explored the potential of 3-chloroiodobenzene in materials science. Its unique electronic properties make it suitable for use in the development of organic semiconductors and photovoltaic materials. Studies have shown that compounds derived from 3-chloroiodobenzene exhibit excellent charge transport properties and can be used to enhance the performance of organic electronic devices.
In addition to its applications in pharmaceuticals and materials science, 3-chloroiodobenzene has been studied for its role in chemical biology. Researchers have used this compound to probe biological systems and understand the mechanisms of various cellular processes. For example, it has been employed as a tool compound to investigate protein-protein interactions and enzyme inhibition, providing valuable insights into disease pathways.
The safety and environmental impact of 3-chloroiodobenzene are also important considerations. While it is generally considered safe for laboratory use under proper handling conditions, precautions should be taken to avoid exposure to skin and eyes, as well as inhalation. Environmental studies have shown that proper disposal methods can minimize any potential ecological impact.
In conclusion, 3-chloroiodobenzene (CAS No. 625-99-0) is a multifaceted compound with a broad range of applications in chemistry, pharmaceuticals, materials science, and chemical biology. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in these fields. As synthetic methods become more efficient and sustainable, the future prospects for 3-chloroiodobenzene-based applications are promising.
625-99-0 (3-Chloroiodobenzene) Related Products
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